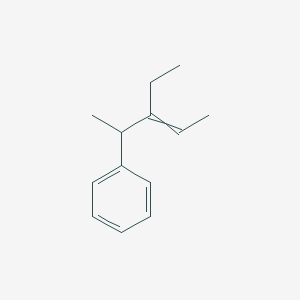

(3-Ethylpent-3-en-2-yl)benzene

Description

Contextualization within the Broader Field of Substituted Alkylidenylbenzene Derivatives

(3-Ethylpent-3-en-2-yl)benzene is a member of the substituted alkylidenylbenzene derivatives. This class of compounds is defined by a benzene (B151609) ring attached to an alkene (a hydrocarbon with at least one carbon-carbon double bond). studypug.com These compounds are more reactive than their saturated counterparts (alkanes) due to the presence of the double bond, making them valuable precursors in organic synthesis for producing polymers, fuels, and other industrial chemicals. studypug.com The specific nature and position of substituent groups on both the benzene ring and the alkene chain can significantly influence the molecule's chemical and physical properties. nih.gov

Unique Structural Attributes of this compound and their Implications for Chemical Research

The distinct structure of this compound, with its particular arrangement of substituents, gives it unique chemical reactivity compared to similar compounds. smolecule.com

The interaction between the electron-rich benzene ring and the pentene chain is a key feature of this molecule. The benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation. smolecule.com The double bond in the pentene chain is also susceptible to chemical reactions, including hydrogenation to form a saturated alkane and oxidation to yield ketones or aldehydes, depending on the reaction conditions. smolecule.com The presence of both the aromatic ring and the alkene moiety allows for a range of chemical transformations. researchgate.net

The carbon-carbon double bond in the pentene chain introduces the possibility of stereoisomerism. libretexts.org Due to the restricted rotation around the double bond, substituted alkenes can exist as different configurational stereoisomers, commonly referred to as cis/trans or, more systematically, E/Z isomers. libretexts.orglibretexts.org For stereoisomerism to occur, each carbon atom of the double bond must be attached to two different groups. libretexts.org In the case of this compound, the trisubstituted nature of the double bond makes it stereogenic, meaning it can exist as distinct E and Z isomers. libretexts.org The specific stereochemistry of the alkene can have a significant impact on the outcome of chemical reactions. polimi.it

Significance of this compound in Contemporary Organic Synthesis and Material Science Research

While specific research on this compound is not extensively documented, its structural motifs are relevant to several areas of research. As an intermediate, it holds potential for the synthesis of more complex organic molecules that could find use in pharmaceuticals and agrochemicals. smolecule.com In the realm of material science, its unique structural properties could be harnessed in the development of specialty chemicals and materials. smolecule.comresearchgate.net The broader class of unsaturated phenylalkene compounds is of interest for creating materials with unique physical and optoelectronic properties. scispace.com

Overview of Research Gaps and Future Perspectives for Unsaturated Phenylalkene Compounds

The study of unsaturated organic compounds, including phenylalkenes, continues to be an active area of research. testbook.comausetute.com.au There is a growing demand for the development of green and efficient synthetic methods with high atom economy. mdpi.com Radical reactions involving unsaturated compounds are a promising avenue for creating new carbon-heteroatom bonds, which is a fundamental goal in organic synthesis. mdpi.com Future research will likely focus on developing novel catalytic systems, including metal-free approaches, for the functionalization of unsaturated compounds. rsc.orgrsc.org The exploration of new reactions and applications for compounds like this compound could lead to advancements in organic synthesis and material science. magtech.com.cnmdpi.com

Data and Properties

Below are tables summarizing some of the key properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 61777-11-5 | epa.gov, chemsrc.com |

| Molecular Formula | C₁₃H₁₈ | smolecule.com |

| DTXSID | DTXSID30814137 | epa.gov |

Table 2: Computed Properties of this compound

| Property | Value |

| Exact Mass | 174.140850574 g/mol |

| Monoisotopic Mass | 174.140850574 g/mol |

| XLogP3 | 4.6 |

Note: These properties are computationally derived. smolecule.com

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

CAS No. |

61777-11-5 |

|---|---|

Molecular Formula |

C13H18 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-ethylpent-3-en-2-ylbenzene |

InChI |

InChI=1S/C13H18/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h4,6-11H,5H2,1-3H3 |

InChI Key |

FAHCUVNTEKKPQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC)C(C)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylpent 3 En 2 Yl Benzene

Reactivity of the Aromatic Ring System

The benzene (B151609) ring in (3-Ethylpent-3-en-2-yl)benzene is substituted with a secondary alkyl group, which influences its reactivity, particularly in electrophilic aromatic substitution reactions. The alkyl group is generally considered to be weakly activating and ortho-, para-directing due to inductive effects and hyperconjugation. This means that incoming electrophiles will preferentially add to the positions ortho and para to the point of attachment of the ethylpentene chain.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.commsu.edu The presence of the (3-ethylpent-3-en-2-yl) substituent is expected to increase the rate of reaction compared to unsubstituted benzene.

The halogenation of this compound, such as bromination or chlorination, is anticipated to occur in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich aromatic ring. The substitution is predicted to yield a mixture of ortho- and para-isomers. It is important to note that under radical conditions (e.g., using N-bromosuccinimide with light), halogenation could potentially occur at the benzylic position of the side chain. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Halogenation of this compound

| Reactant | Reagents | Predicted Major Products |

| This compound | Br₂, FeBr₃ | 1-bromo-2-(3-ethylpent-3-en-2-yl)benzene and 1-bromo-4-(3-ethylpent-3-en-2-yl)benzene |

| This compound | Cl₂, AlCl₃ | 1-chloro-2-(3-ethylpent-3-en-2-yl)benzene and 1-chloro-4-(3-ethylpent-3-en-2-yl)benzene |

Nitration of the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. libretexts.org This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. For this compound, the nitration is expected to be faster than that of benzene and to produce primarily the ortho- and para-nitro derivatives. libretexts.org The reaction conditions, such as temperature, would need to be carefully controlled to avoid multiple nitrations or side reactions involving the alkene in the side chain.

Table 2: Expected Products of Aromatic Nitration of this compound

| Reactant | Reagents | Predicted Major Products |

| This compound | HNO₃, H₂SO₄ | 1-(3-ethylpent-3-en-2-yl)-2-nitrobenzene and 1-(3-ethylpent-3-en-2-yl)-4-nitrobenzene |

Friedel-Crafts reactions are a set of reactions that involve the alkylation or acylation of an aromatic ring.

Friedel-Crafts Alkylation: This reaction would involve treating this compound with an alkyl halide in the presence of a Lewis acid catalyst. libretexts.org However, this reaction is prone to several limitations, including the possibility of carbocation rearrangements and polyalkylation, where more than one alkyl group is added to the ring. libretexts.org Given that the starting material already contains an activating alkyl group, polyalkylation could be a significant side reaction.

Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org This reaction is generally more controlled than alkylation because the resulting acylbenzene is deactivated towards further substitution, thus preventing polyacylation. The acylation of this compound would be expected to yield ortho- and para-acylated products.

Table 3: Predicted Outcomes of Friedel-Crafts Reactions on this compound

| Reaction Type | Reactants | Catalyst | Predicted Major Products |

| Friedel-Crafts Alkylation | This compound + R-X | AlCl₃ | Mixture of ortho- and para-alkylated products (potential for polyalkylation and rearrangements) |

| Friedel-Crafts Acylation | This compound + RCOCl | AlCl₃ | ortho- and para-acyl-(3-ethylpent-3-en-2-yl)benzene |

Electrophilic Aromatic Substitution Reactions of this compound

Transformations of the Ethylpentene Unsaturated Chain

The carbon-carbon double bond in the ethylpentene side chain presents another site for chemical reactivity, distinct from the aromatic ring.

Catalytic hydrogenation is a common method to reduce carbon-carbon double bonds to single bonds. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). For this compound, the hydrogenation is expected to selectively reduce the double bond of the ethylpentene chain under mild conditions, leaving the aromatic ring intact. The product of this reaction would be (3-ethylpentan-2-yl)benzene. Hydrogenation of the benzene ring requires more forcing conditions (higher pressures and temperatures).

Table 4: Predicted Outcome of Catalytic Hydrogenation of this compound

| Reactant | Reagents | Predicted Product |

| This compound | H₂, Pd/C (or PtO₂, or Raney Ni) | (3-Ethylpentan-2-yl)benzene |

Investigations into Other Addition Reactions Across the Double Bond

Beyond oxidative reactions, the double bond of this compound can undergo various addition reactions. These reactions are typically initiated by the electrophilic attack on the electron-rich double bond.

Hydrohalogenation , the addition of hydrogen halides (e.g., HBr, HCl), is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is generally governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. In the case of this compound, the phenyl group significantly stabilizes an adjacent carbocation through resonance. Therefore, the proton is expected to add to the carbon bearing the ethyl group, forming a tertiary benzylic carbocation. The subsequent attack of the halide ion would then yield the corresponding alkyl halide.

Hydroboration-oxidation is another important addition reaction that results in the net addition of water across the double bond. This two-step process is known for its anti-Markovnikov regioselectivity and syn-stereospecificity. Borane (BH₃) or its complexes add to the double bond in a concerted manner, with the boron atom adding to the less sterically hindered carbon and the hydrogen atom to the more substituted carbon. Subsequent oxidation of the organoborane intermediate with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. For this compound, this would lead to the formation of an alcohol with the hydroxyl group on the carbon bearing the ethyl group.

| Addition Reaction | Reagents | Expected Major Product for this compound | Regioselectivity |

| Hydrohalogenation (e.g., HBr) | HBr | (3-Bromo-3-phenylpentan-2-yl)benzene | Markovnikov |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 3-Phenylpentan-2-ol | Anti-Markovnikov |

Stereochemical Outcomes and Regioselectivity in Reactions of this compound

The stereochemistry and regioselectivity of reactions involving this compound are dictated by the structure of the alkene and the mechanism of the specific reaction.

Regioselectivity in electrophilic additions is primarily determined by the stability of the carbocation intermediate. As mentioned, the presence of the phenyl group strongly favors the formation of a benzylic carbocation, leading to Markovnikov-type products in reactions like hydrohalogenation. Conversely, reactions that are sensitive to steric hindrance, such as hydroboration, exhibit anti-Markovnikov regioselectivity.

Stereochemical outcomes are dependent on the mechanism of the addition. Reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation, are generally not stereoselective. The nucleophile can attack the carbocation from either face, leading to a racemic mixture if a new stereocenter is formed.

In contrast, reactions with concerted or cyclic intermediates often exhibit high stereoselectivity. For instance, the hydroboration-oxidation sequence results in a syn-addition of the hydrogen and hydroxyl groups across the double bond. This means that both groups add to the same face of the alkene. Given that this compound can exist as E and Z isomers, the syn-addition in hydroboration-oxidation would lead to specific diastereomeric products depending on the stereochemistry of the starting alkene.

Epoxidation with a peroxyacid is also a syn-addition, with the oxygen atom adding to one face of the double bond to form an epoxide. The facial selectivity can be influenced by the steric hindrance of the substituents. For this compound, the approach of the reagent may be directed to the less hindered face of the double bond.

| Reaction | Regioselectivity | Stereochemistry | Mechanistic Intermediate |

| Hydrohalogenation | Markovnikov | Not stereoselective (racemic mixture) | Planar carbocation |

| Hydroboration-Oxidation | Anti-Markovnikov | syn-Addition | Concerted addition of borane |

| Epoxidation | N/A | syn-Addition | Concerted addition of oxygen |

Advanced Characterization Techniques and Spectroscopic Analysis in Research on 3 Ethylpent 3 En 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Elucidation of Molecular Connectivity and Proton Environments (¹H NMR)

Proton NMR (¹H NMR) spectroscopy would be employed to identify the various types of protons and their neighboring atoms in (3-Ethylpent-3-en-2-yl)benzene. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the ethyl and methyl groups on the pentenyl chain.

Expected ¹H NMR Data Interpretation:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Inferred Connectivity |

| Aromatic Protons | ~7.0-7.5 | Multiplet | Protons on the benzene ring. |

| Vinylic Proton | ~5.0-6.0 | Quartet or Multiplet | The single proton on the double bond, coupled to the adjacent methylene (B1212753) protons. |

| Benzylic Proton | ~2.5-3.0 | Quartet | The proton on the carbon adjacent to the benzene ring, coupled to the methyl protons. |

| Methylene Protons | ~2.0-2.5 | Quartet | The two sets of CH₂ protons in the ethyl groups. |

| Methyl Protons | ~0.8-1.5 | Triplets and Doublet | The CH₃ protons of the ethyl groups and the methyl group attached to the double bond. |

The integration of these signals would provide the ratio of protons in each unique environment, further confirming the structure.

Determination of Carbon Skeletal Structure and Functional Groups (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data Interpretation:

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (substituted) | ~140-150 |

| Aromatic Carbons (unsubstituted) | ~125-130 |

| Vinylic Carbons | ~120-140 |

| Benzylic Carbon | ~40-50 |

| Methylene Carbons | ~20-30 |

| Methyl Carbons | ~10-20 |

The chemical shifts would confirm the presence of the benzene ring, the carbon-carbon double bond, and the various aliphatic carbons.

Application of Two-Dimensional NMR Experiments for Complex Structure and Stereochemistry Assignment (e.g., NOESY)

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be crucial for determining the stereochemistry of this compound, specifically the geometry around the double bond (E/Z isomerism). NOESY experiments reveal spatial proximities between protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, typically within 5 Å. For this compound, NOESY could distinguish between the E and Z isomers by identifying key spatial correlations between the substituents on the double bond.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular mass and elemental composition of a compound. For this compound, with a molecular formula of C₁₃H₁₈, HRMS would provide a highly accurate mass measurement.

Expected HRMS Data:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₈ |

| Exact Mass | 174.14085 Da |

This precise mass measurement would unequivocally confirm the elemental composition of the molecule. Furthermore, the fragmentation pattern observed in the mass spectrum would offer additional structural information, as the molecule would break apart in a predictable manner upon ionization, revealing characteristic fragments corresponding to the phenyl and ethylpentenyl moieties.

Other Spectroscopic Methods in Structural Confirmation

In addition to NMR and HRMS, other spectroscopic techniques would be used to provide complementary structural information.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching from the aromatic ring and aliphatic groups, as well as a C=C stretching frequency for the alkene and the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the conjugated system of the benzene ring and the adjacent double bond. The wavelength of maximum absorbance (λmax) would be characteristic of this chromophore.

Computational and Theoretical Studies on 3 Ethylpent 3 En 2 Yl Benzene

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is instrumental in describing this electronic landscape. The interaction between the π orbitals of the benzene (B151609) ring and the π orbital of the C=C double bond leads to the formation of new molecular orbitals that are delocalized over both parts of the molecule. This conjugation affects the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, conjugation raises the energy of the HOMO and lowers the energy of the LUMO, thereby decreasing the HOMO-LUMO energy gap. ualberta.canih.gov A smaller energy gap is often associated with increased chemical reactivity and specific optical properties. royalsocietypublishing.org

Computational methods, such as Density Functional Theory (DFT), can be used to model these orbitals and predict key electronic properties. mpg.denih.govnorthwestern.edu For (3-Ethylpent-3-en-2-yl)benzene, the HOMO is expected to have significant electron density on both the benzene ring and the alkene, characteristic of a π-type orbital. The LUMO would likely be a π*-antibonding orbital, also delocalized across the conjugated system. uwosh.eduresearchgate.net The electrostatic potential map would likely show the highest electron density (most negative potential) concentrated over the π-systems of the ring and the double bond, making these sites susceptible to electrophilic attack. uwosh.edu

Table 1: Predicted Electronic Properties of this compound Theoretical data calculated using DFT methods (e.g., B3LYP/6-31G) as a predictive model.*

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -5.8 eV | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | ~ -0.7 eV | Relates to the molecule's ability to accept electrons (electron affinity). |

| HOMO-LUMO Gap (ΔE) | ~ 5.1 eV | Indicates kinetic stability and influences UV-Vis absorption wavelength. royalsocietypublishing.org |

| Dipole Moment | ~ 0.4 D | Indicates a slight overall polarity due to the alkyl and phenyl group asymmetry. |

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation. researchgate.netresearchgate.net Methods like DFT, often combined with approaches such as Gauge-Including Atomic Orbitals (GIAO), can provide highly accurate predictions of NMR, IR, and UV-Visible spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov For this compound, distinct signals would be expected for the aromatic protons (typically in the 7.0-7.5 ppm range), the benzylic proton on C2, the vinyl proton on C4, and the various aliphatic protons of the ethyl and methyl groups. wisc.edu The benzylic proton would be shifted downfield due to its proximity to the aromatic ring. Similarly, 13C NMR predictions would differentiate between the sp2-hybridized carbons of the benzene ring and the double bond, the sp3-hybridized chiral center (C2), and the carbons of the alkyl groups.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies corresponding to IR absorption bands. uninsubria.it Key predicted vibrations for this molecule would include C-H stretching from the aromatic ring (~3000-3100 cm-1), C-H stretching from the alkyl groups (~2850-3000 cm-1), a C=C stretching peak for the alkene (~1650 cm-1), and C=C stretching peaks for the aromatic ring (~1450-1600 cm-1). acs.org Additionally, characteristic C-H out-of-plane bending vibrations for the monosubstituted benzene ring would be predicted in the fingerprint region (typically 690-770 cm-1). spectroscopyonline.comspectra-analysis.com

Table 2: Predicted Spectroscopic Data for this compound Theoretical data based on DFT calculations, serving as a predictive guide for experimental analysis.

| Spectroscopy | Predicted Feature | Approximate Value / Range |

|---|---|---|

| 1H NMR | Aromatic Protons | 7.1 - 7.4 ppm |

| Vinyl Proton (on C4) | 5.3 - 5.6 ppm | |

| Benzylic Proton (on C2) | 3.0 - 3.4 ppm | |

| Alkyl Protons | 0.9 - 2.2 ppm | |

| 13C NMR | Aromatic Carbons | 125 - 145 ppm |

| Alkene Carbons (C3, C4) | 120 - 140 ppm | |

| Aliphatic Carbons | 12 - 45 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | 3030 cm-1 |

| Aliphatic C-H Stretch | 2960 cm-1 | |

| Alkene C=C Stretch | 1660 cm-1 | |

| UV-Vis Spectroscopy | π → π* transition | λmax ~ 250 nm |

Conformational Landscape and Stereoisomerism Analysis

The structure of this compound presents significant complexity in terms of its three-dimensional arrangement due to stereoisomerism and conformational flexibility. youtube.com

Stereoisomerism: The molecule has two distinct stereogenic elements:

A Chiral Center: Carbon-2 (C2) is attached to four different groups (a hydrogen atom, a methyl group, the ethyl-vinyl group, and the phenyl group), making it a chiral center. This gives rise to two enantiomers: (R)-(3-Ethylpent-3-en-2-yl)benzene and (S)-(3-Ethylpent-3-en-2-yl)benzene.

Geometric Isomerism: The double bond between C3 and C4 is substituted with different groups on each carbon, allowing for geometric (cis/trans or E/Z) isomerism. msu.edu

Combining these two elements results in four possible stereoisomers: (2R, 3E), (2S, 3E), (2R, 3Z), and (2S, 3Z). The (2R, 3E) and (2S, 3E) isomers are a pair of enantiomers, as are the (2R, 3Z) and (2S, 3Z) isomers. The relationship between an E isomer and a Z isomer (e.g., between (2R, 3E) and (2R, 3Z)) is that of diastereomers. siue.edumsu.edulibretexts.org

Table 3: Stereoisomers of this compound

| Isomer Designation | Chirality at C2 | Geometry at C3=C4 | Relationship to (2R, 3E) |

|---|---|---|---|

| (2R, 3E) | R | E | Reference |

| (2S, 3E) | S | E | Enantiomer |

| (2R, 3Z) | R | Z | Diastereomer |

| (2S, 3Z) | S | Z | Diastereomer |

Reaction Mechanism Elucidation and Transition State Modeling for Transformations Involving this compound

Computational chemistry provides powerful tools for investigating reaction mechanisms at the molecular level. For this compound, a characteristic reaction is the electrophilic addition across the C3=C4 double bond. ucalgary.ca Modeling this reaction allows for the identification of intermediates and transition states, and the calculation of activation energies, which govern the reaction rate. researchgate.netucsb.edumcmaster.ca

Consider the addition of an electrophile like HBr. The reaction is expected to proceed via a two-step mechanism.

Step 1: Electrophilic Attack: The π-electrons of the double bond attack the hydrogen of HBr. This can lead to two possible carbocation intermediates. The addition of the proton to C4 would form a tertiary, benzylic carbocation at C3. This intermediate is highly stabilized by both hyperconjugation from the adjacent alkyl groups and, more importantly, resonance delocalization of the positive charge into the aromatic ring. Addition to C3 would form a less stable secondary carbocation at C4.

Step 2: Nucleophilic Attack: The bromide ion (Br-) then attacks the more stable carbocation at C3 to form the final product.

Transition state theory allows for the computational modeling of the high-energy structures that exist between reactants, intermediates, and products. scm.comyoutube.com By locating the transition state structure for the first step (the rate-determining step), its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡). Computational modeling would predict a significantly lower activation energy for the pathway leading to the more stable benzylic carbocation, thus explaining the high regioselectivity (Markovnikov's rule) of the reaction. ucalgary.ca

Table 4: Hypothetical Calculated Activation Energies for HBr Addition Illustrative data from a theoretical transition state search (e.g., using QST2/QST3 methods) to explain regioselectivity.

| Reaction Pathway | Intermediate Formed | Predicted ΔG‡ (kcal/mol) | Kinetic Outcome |

|---|---|---|---|

| Protonation at C4 | Tertiary, Benzylic Carbocation (at C3) | ~10-15 | Favored Pathway (Major Product) |

| Protonation at C3 | Secondary Carbocation (at C4) | ~25-30 | Disfavored Pathway (Minor Product) |

Applications and Translational Research of 3 Ethylpent 3 En 2 Yl Benzene Derivatives in Chemical Sciences

Potential Role as Synthetic Intermediates for Advanced Organic Molecules

Substituted styrenes are valuable precursors in organic synthesis due to the reactivity of the vinyl group and the potential for functionalization of the aromatic ring. The sterically hindered nature of a compound like (3-Ethylpent-3-en-2-yl)benzene could introduce unique selectivity in chemical transformations.

Precursors in Pharmaceutical Target Synthesis

While no specific pharmaceutical applications of this compound have been reported, substituted styrenes, in general, serve as building blocks for more complex molecules with potential biological activity. The bulky ethyl and pentenyl groups in this compound could be leveraged to create sterically demanding molecular scaffolds. Such scaffolds are often explored in drug discovery to enhance binding affinity and selectivity for specific biological targets. The synthesis of complex organic molecules often relies on versatile intermediates, and functionalized styrenes can play a role in constructing intricate carbon skeletons.

Building Blocks for Agrochemical Development

In the field of agrochemicals, the development of new pesticides and herbicides often involves the synthesis of novel organic compounds. Substituted styrenes can be incorporated into larger molecules to fine-tune their biological activity and environmental persistence. The lipophilic nature of the ethyl and pentenyl groups in this compound might influence the compound's interaction with biological membranes, a key factor in the design of effective agrochemicals. However, there is no specific research to date that has utilized this compound or its derivatives in the development of new agrochemical products.

Potential in Specialty Chemical and Advanced Material Design

The unique substitution pattern of this compound suggests potential, though unexplored, applications in the realm of specialty chemicals and advanced materials. The incorporation of sterically bulky monomers into polymers can significantly alter the material's physical properties.

For instance, the polymerization of highly substituted styrenes can lead to polymers with modified glass transition temperatures, thermal stability, and mechanical properties. These characteristics are critical in the design of specialty polymers for a range of applications, from advanced coatings to high-performance plastics. The specific structure of this compound, with its tetra-substituted double bond, would likely influence its polymerization behavior and the properties of the resulting polymer. However, without experimental data, any potential application remains speculative.

Table 1: Potential, Unverified Research Areas for this compound Derivatives

| Application Area | Potential Role of this compound Derivatives | Rationale based on Analogous Compounds |

|---|---|---|

| Pharmaceutical Synthesis | Introduction of sterically demanding moieties to active pharmaceutical ingredients. | Bulky groups can enhance target binding and selectivity. |

| Agrochemical Development | Core structure for novel pesticides or herbicides with modified bioavailability. | Lipophilic substituents can influence interaction with biological systems. |

| Specialty Polymers | Monomer for polymers with unique thermal and mechanical properties. | Steric hindrance from substituents can alter polymer chain packing and intermolecular forces. |

| Advanced Materials | Building block for functional materials with tailored surface properties. | The aromatic ring and alkyl groups offer sites for further functionalization. |

Structure-Reactivity Relationship Studies Guiding Molecular Design

The relationship between a molecule's structure and its chemical reactivity is a fundamental concept in chemistry. For substituted styrenes, the nature and position of substituents on both the aromatic ring and the vinyl group have a profound impact on their reactivity in various chemical reactions, including polymerization and electrophilic additions.

The steric bulk provided by the two ethyl groups and the methyl group surrounding the double bond in this compound would be expected to significantly influence its reactivity. For example, it would likely exhibit different reaction kinetics and product distributions in reactions such as epoxidation or hydroboration compared to less substituted styrenes. A systematic study of the structure-reactivity relationships of this compound and its derivatives could provide valuable insights for the rational design of new molecules and materials. Such studies are essential for predicting chemical behavior and for the targeted synthesis of compounds with desired properties. To date, such detailed investigations for this specific compound have not been published in the scientific literature.

Emerging Research Directions and Future Outlook for 3 Ethylpent 3 En 2 Yl Benzene Chemistry

Development of More Efficient and Environmentally Benign Synthetic Protocols

The classic synthesis of alkylated arenes, the Friedel–Crafts alkylation, traditionally relies on strong Lewis acids like aluminum chloride, which are associated with environmental and work-up issues. beyondbenign.orgnih.gov Modern research is intensely focused on creating greener alternatives. A significant trend is the replacement of conventional catalysts with solid acid catalysts, which offer advantages such as recyclability and reduced waste. nih.gov

One promising approach involves the use of graphite (B72142) to catalyze the alkylation of an aromatic ring with an alkyl halide, eliminating the need for aluminum chloride and its associated aqueous work-up. beyondbenign.org Another green strategy employs solid acid catalysts like zeolites or clays (B1170129) (e.g., K-10 montmorillonite), which can facilitate the reaction under milder conditions and are easily separated from the reaction mixture for reuse. nih.gov These methods are being explored for their potential application in the synthesis of complex alkylbenzenes, offering a more sustainable pathway to compounds like (3-Ethylpent-3-en-2-yl)benzene. The use of alcohols as alkylating agents instead of toxic halides is also a key area of development in green Friedel-Crafts chemistry. beilstein-journals.org

| Catalyst | Electrophile Type | Key Advantages | Potential Yield Range (%) |

|---|---|---|---|

| Graphite | Alkyl Halide | Eliminates AlCl3, simplified work-up | 70-85 |

| Zeolites (e.g., H-BEA) | Alkene/Alcohol | Recyclable, shape-selectivity, high stability | 80-95 |

| Montmorillonite K-10 | Alcohol/Alkene | Inexpensive, recyclable, mild conditions | 75-90 |

| Nafion-H Resin | Alcohol/Aldehyde | High acidity, recyclable, solvent-free options | 85-98 |

Exploration of Novel Catalytic Systems for Selective Transformations

The allylic and benzylic positions in this compound offer rich opportunities for selective functionalization. rsc.orgnih.gov Research is actively pursuing novel catalytic systems that can precisely target these positions to introduce new functional groups. Palladium-catalyzed reactions are at the forefront of this effort, particularly for allylic C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgmdpi.com This approach is atom-economical and avoids the need for pre-functionalized substrates. rsc.org

Recent advancements have focused on:

Palladium-Catalyzed Allylic C-H Activation : This allows for the introduction of various nucleophiles directly at the allylic position. The development of ligands that can control the regioselectivity and stereoselectivity of these transformations is a key research goal. researchgate.netnih.gov

Selective Oxidation : The development of methods for the selective oxidation of allylic and benzylic C-H bonds is crucial for creating valuable carbonyl and alcohol derivatives. nih.govnih.gov Catalytic systems using manganese acetate (B1210297) in conjunction with co-oxidants have shown high chemoselectivity for allylic alcohols. nih.govnih.gov Furthermore, electrochemical strategies are emerging as a green alternative to traditional metal-based oxidants like chromium and selenium reagents. stackexchange.com

Isomerization Reactions : Base-catalyzed isomerization can be used to move the position of the double bond within the pentenyl chain, providing access to a range of structural isomers with different properties and reactivities. whiterose.ac.uk

| Transformation | Catalytic System | Key Features |

|---|---|---|

| Allylic C-H Arylation | Pd(OAc)2 / Ligand | Direct C-C bond formation, high atom economy. |

| Allylic Oxidation | Mn(OAc)3 / DDQ (catalytic) | High chemoselectivity for allylic alcohols. nih.govnih.gov |

| Electrochemical Allylic Oxidation | Cl4NHPI / LiClO4 | Metal-free, scalable, environmentally friendly. stackexchange.com |

| Allylic Silylation | Pd(BF4)2(MeCN)4 | Mild, neutral conditions, forms versatile allylsilane intermediates. organic-chemistry.org |

Design and Synthesis of Functionalized Analogues with Tailored Reactivity

The synthesis of functionalized analogues of this compound is a key research direction for creating molecules with specific, tailored properties for applications in materials science and medicinal chemistry. By introducing various functional groups onto the aromatic ring or the alkyl chain, researchers can fine-tune the electronic and steric characteristics of the molecule, thereby controlling its reactivity.

Strategies for synthesizing functionalized analogues include:

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are powerful tools for modifying the aromatic ring by introducing new aryl, vinyl, or alkyl groups. researchgate.net

Functionalization of the Allylic Position : The allylic position can be functionalized to introduce a variety of groups. For example, allylic alcohols can be converted into valuable allylic boronic esters using palladium catalysis, which are versatile intermediates for further synthesis. organic-chemistry.org

Synthesis of Styrene (B11656) Derivatives : By modifying the synthetic route, it is possible to create styrene-type analogues, which are important monomers in polymer science. researchgate.netnih.govgoogle.com One-pot methods starting from natural products like estragole (B85927) have been developed to produce a range of α-alkyl styrene derivatives. nih.gov

The ability to create a library of these analogues is essential for structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different functional groups impact the molecule's properties.

Integration of Data Science and Machine Learning in Reaction Prediction and Optimization

The fields of data science and machine learning (ML) are beginning to revolutionize chemical synthesis. bohrium.com For complex molecules like this compound, these computational tools offer the potential to significantly accelerate the discovery and optimization of synthetic routes.

Key applications include:

Reaction Outcome Prediction : Machine learning models, often trained on large datasets of published reactions, can predict the likely products of a given set of reactants and reagents. mit.edursc.orgacs.org This can help chemists to avoid unproductive experiments and focus on the most promising synthetic pathways. acs.org

Reaction Condition Optimization : ML algorithms, particularly active learning and Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and selectivity. beilstein-journals.orgduke.edunih.gov This approach can lead to better results with significantly fewer experiments compared to traditional one-variable-at-a-time optimization. bohrium.comduke.edu

Computational Reactivity Prediction : Quantum chemical methods, such as density functional theory (DFT), can be used to model the reactivity of molecules and predict the regioselectivity of reactions like electrophilic aromatic substitution. nih.govscienceopen.com When combined with machine learning, these computational approaches can provide powerful insights into reaction mechanisms and guide the design of new catalysts and substrates. mit.edu

The integration of these data-driven approaches with automated synthesis platforms represents a paradigm shift, moving towards "self-driving" laboratories that can autonomously design, execute, and optimize chemical reactions. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes for (3-Ethylpent-3-en-2-yl)benzene, and how can isomer formation be minimized?

The synthesis of this compound can be achieved via Friedel-Crafts alkylation or allylic substitution reactions. For example, Klein et al. (1976) synthesized analogous alkenylbenzenes using acid-catalyzed cyclization, noting challenges in controlling regioselectivity due to competing carbocation rearrangements . To minimize isomerization, inert reaction conditions (e.g., low temperature, anhydrous solvents) and sterically hindered catalysts are recommended. Purification via column chromatography or fractional distillation is critical for isolating the target compound from byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the alkene geometry and substituent positions. Mass spectrometry (MS) provides molecular weight validation, while Infrared (IR) spectroscopy identifies functional groups like C=C bonds. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment, especially when distinguishing structural isomers (e.g., ethyl vs. methyl branching) .

Q. How can researchers address challenges in isolating this compound from reaction mixtures?

Separation difficulties arise due to similar boiling points and polarities of byproducts. Techniques include:

- Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate).

- Distillation : Fractional distillation under reduced pressure to avoid thermal decomposition.

- Crystallization : Selective recrystallization using solvents like ethanol or acetone. Monitoring via Thin-Layer Chromatography (TLC) ensures process efficiency .

Advanced Research Questions

Q. How can physiologically based pharmacokinetic (PBPK) models be adapted to study this compound?

PBPK models for ethylbenzene analogs (e.g., toluene, xylene) can serve as templates . Key steps:

- Calculate molecular descriptors (logP, solubility) to correlate with existing models.

- Parameterize compartmental models using in vitro metabolic data (e.g., hepatic clearance).

- Validate simulations against in vivo pharmacokinetic data (e.g., blood concentration curves in rodent studies). Adjust for structural differences, such as the compound’s extended alkyl chain, which may alter tissue distribution .

Q. What strategies resolve discrepancies between experimental spectral data and computational predictions for this compound?

Contradictions often arise from conformational flexibility or solvent effects. Mitigation approaches:

- Iterative refinement : Compare Density Functional Theory (DFT)-calculated spectra (e.g., NMR chemical shifts) with experimental data, adjusting torsional angles or solvation models.

- Dynamic NMR : Probe rotational barriers to identify dominant conformers.

- Cross-validation : Use multiple computational methods (e.g., MP2, CCSD(T)) for critical parameters like bond lengths .

Q. What in silico methods predict the environmental persistence and toxicity of this compound?

- Quantitative Structure-Activity Relationship (QSAR) : Use tools like EPI Suite to estimate biodegradation half-lives based on alkyl chain length and branching.

- Molecular docking : Assess interactions with cytochrome P450 enzymes to predict metabolic pathways.

- Ecotoxicity modeling : Apply ECOSAR to estimate LC50 values for aquatic organisms. Experimental validation via microbial degradation assays (e.g., OECD 301F) is critical to confirm computational findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.